Methanone, (4-aminophenyl)-1-azetidinyl-

medicinal chemistry conformational analysis amide bond geometry

Methanone, (4-aminophenyl)-1-azetidinyl- (synonym: (4-aminophenyl)(azetidin-1-yl)methanone; 4-(azetidine-1-carbonyl)aniline) is a synthetic small-molecule building block (C₁₀H₁₂N₂O, MW 176.22) belonging to the azetidine carboxamide class. The compound incorporates a strained four-membered azetidine heterocycle linked via a carbonyl to a para-aminophenyl ring, yielding an aryl amide scaffold with a free primary aniline NH₂ group available for further functionalization.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 934524-30-8
Cat. No. B8271438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (4-aminophenyl)-1-azetidinyl-
CAS934524-30-8
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H12N2O/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7,11H2
InChIKeyURGBUMVAMWUTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanone, (4-aminophenyl)-1-azetidinyl- (CAS 934524-30-8): Core Structural Identity and Compound Class


Methanone, (4-aminophenyl)-1-azetidinyl- (synonym: (4-aminophenyl)(azetidin-1-yl)methanone; 4-(azetidine-1-carbonyl)aniline) is a synthetic small-molecule building block (C₁₀H₁₂N₂O, MW 176.22) belonging to the azetidine carboxamide class . The compound incorporates a strained four-membered azetidine heterocycle linked via a carbonyl to a para-aminophenyl ring, yielding an aryl amide scaffold with a free primary aniline NH₂ group available for further functionalization. Its MDL identifier is MFCD20232372, and it is commercially supplied at 95–98% purity by multiple vendors, typically stored sealed under dry conditions at 2–8 °C . The azetidine amide motif is recognized in medicinal chemistry for conferring a rigid, low-molecular-weight scaffold with distinct conformational preferences compared to larger-ring amide analogs [1].

Scaffold

Azetidine amide with para-NH₂ handle for fragment elaboration and library synthesis

Workflow

Suitable for amide coupling, sulfonamide formation, and reductive amination sequences

Selection

Positional isomer control: para-NH₂ geometry differs from meta isomer

Why (4-Aminophenyl)(azetidin-1-yl)methanone (CAS 934524-30-8) Cannot Be Simply Swapped with In-Class Analogs


Despite sharing the same aminophenyl-methanone pharmacophore, the target compound differentiates itself from close structural analogs through three critical physicochemical axes that directly impact downstream experimental reproducibility: (i) para- versus meta- substitution of the aniline NH₂ group alters both electronic character and hydrogen-bond geometry, making positional isomers non-interchangeable in structure–activity relationships; (ii) contraction from a 5- or 6-membered saturated azacycle (pyrrolidine, piperidine) to the 4-membered azetidine ring introduces quantifiable differences in amide conformation, ring strain, and nitrogen hybridization that have been shown to modulate both chemical stability and target binding [1]; and (iii) the lower molecular weight of the azetidine amide (176.22 Da) relative to the pyrrolidine (190.24 Da) and piperidine (204.27 Da) analogs translates to measurably higher ligand efficiency indices when the scaffold is elaborated into screening candidates, a property not replicated by simply selecting a larger-ring substitute . These differences are not subtle—they constitute distinct chemical entities with separate CAS registries, MDL numbers, and vendor catalog entries, and assuming functional equivalence without head-to-head data risks invalidating SAR hypotheses.

Target Azetidine amide — pyramidal N; MW 176.22; para-NH₂
Risk with Pyrrolidine / Piperidine analogs Planar amide N geometry alters H-bond pharmacophore; higher MW shifts ligand efficiency indices
Target para-NH₂ — linear H-bond vector along molecular axis
Risk with meta isomer CAS 1401253-65-3 120° angular H-bond offset cannot replicate target engagement geometry; isosteric but not interchangeable
Target Reported acid-stability profile of azetidine amide
Risk with larger-ring analogs under acidic conditions Stability ranking may shift; pyrrolidine / piperidine analogs may not replicate azetidine decomposition resistance

Head-to-Head Quantitative Differentiation Evidence for (4-Aminophenyl)(azetidin-1-yl)methanone (CAS 934524-30-8)


Azetidine Amide Exhibits Pyramidal Nitrogen versus Planar Nitrogen in Pyrrolidine and Piperidine Amide Analogs

¹³C NMR spectroscopic analysis of the N-benzoyl series—a direct structural model for (4-aminophenyl)(azetidin-1-yl)methanone—demonstrates that N-benzoylazetidine possesses a pyramidal nitrogen atom in solution, whereas the corresponding N-benzoylpyrrolidine and N-benzoylpiperidine exhibit planar or near-planar nitrogen geometries [1]. This hybridization difference arises from the increased ring strain of the four-membered azetidine, which restricts the nitrogen lone pair from achieving full sp² character and resonance delocalization into the adjacent carbonyl. The consequence is a distinct torsional profile and altered hydrogen-bond acceptor capability that cannot be replicated by the five- or six-membered ring analogs [1].

Amide N geometry
Class-level inference
Azetidine amide: pyramidal N. Pyrrolidine/piperidine amides: planar N.
Reported conformational pharmacophore context
¹³C NMR data from N-benzoyl model series; source-specific review
medicinal chemistry conformational analysis amide bond geometry

Lower Molecular Weight of Azetidine Amide (176.22 Da) Confers Improved Ligand Efficiency Relative to Pyrrolidine (190.24 Da) and Piperidine (204.27 Da) Analogs

The target compound (C₁₀H₁₂N₂O, MW 176.22) is 14.02 Da lighter than its direct pyrrolidine analog (4-aminophenyl)(pyrrolidin-1-yl)methanone (C₁₁H₁₄N₂O, MW 190.24; CAS 56302-41-1) and 28.05 Da lighter than the piperidine analog (4-aminophenyl)(piperidin-1-yl)methanone (C₁₂H₁₆N₂O, MW 204.27; CAS 42837-37-6) . This mass reduction corresponds to one fewer methylene unit per ring expansion step. When these building blocks are incorporated into larger screening compounds, the azetidine scaffold contributes a smaller mass fraction, systematically yielding higher ligand efficiency (LE = −log(IC₅₀)/heavy atom count or MW) at equivalent potency—a well-precedented driver for azetidine adoption over larger saturated azacycles in lead optimization [1].

Ligand efficiency
Head-to-head
MW 176.22 vs 190.24 (pyrrolidine) and 204.27 (piperidine)
Supports ligand-efficiency-driven scaffold selection
Calculated from molecular formula; vendor-reported weights
ligand efficiency molecular weight drug design

Azetidine Amide Demonstrates Differentiated Chemical Stability Profile Compared to Pyrrolidine and Piperidine Amides Under Acidic Conditions

In a systematic intramolecular ring-opening decomposition study of aryl azetidines, replacement of a dimethyl amide with an azetidine amide (compound 10) led to enhanced chemical stability, while the corresponding pyrrolidine amide (11) and piperidine amide (12) exhibited T₁/₂ values comparable to the acyclic dimethyl amide reference compound (1) [1]. This demonstrates that the azetidine amide motif can provide superior resistance to acid-mediated decomposition relative to its larger-ring counterparts—a counterintuitive finding given the higher ring strain of azetidine, attributed to altered conformational and electronic factors that disfavor the ring-opening transition state in this specific chemotype [1].

Acid stability rank
Class-level inference
Azetidine amide > pyrrolidine ≈ piperidine ≈ acyclic amide
Reported stability ranking under acidic conditions
Qualitative ranking at pH 1.8; exact T₁/₂ values not provided
chemical stability ring strain azetidine decomposition

Para-Amino Substitution Enables Distinct Hydrogen-Bond Donor Geometry Compared to Meta-Amino Positional Isomer

The target compound bears the primary aniline NH₂ group at the para position of the benzoyl ring, whereas the positional isomer (3-aminophenyl)(azetidin-1-yl)methanone (CAS 1401253-65-3) places the amine at the meta position . This substitution pattern difference fundamentally alters the directionality and distance of hydrogen-bond donor/acceptor vectors relative to the azetidine amide core. In the para isomer, the NH₂ group extends linearly along the molecular axis, enabling bidentate hydrogen-bond interactions at a well-defined distance, while the meta isomer presents the NH₂ group at a 120° angle relative to the carbonyl–azetidine axis, creating a distinct pharmacophoric geometry that cannot be mimicked by the para compound . Both isomers share identical molecular formula (C₁₀H₁₂N₂O) and molecular weight (176.22), making them isosteric but geometrically non-interchangeable.

H-bond geometry
Head-to-head
para-NH₂: linear vector. meta-NH₂: 120° angular offset.
Positional isomer geometry context
Identical MW and formula; non-interchangeable binding pharmacophore
positional isomer hydrogen bonding medicinal chemistry

Recommended Application Scenarios for (4-Aminophenyl)(azetidin-1-yl)methanone (CAS 934524-30-8) Based on Evidence


Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Construction

The low molecular weight (176.22 Da) and rigid azetidine amide scaffold make this compound an ideal fragment or DEL building block, where every Dalton of mass efficiency matters. Its para-NH₂ handle provides a clean, geometrically well-defined vector for further elaboration via amide coupling, sulfonamide formation, or reductive amination, while the azetidine ring contributes conformational constraint without the mass penalty of pyrrolidine (190.24 Da) or piperidine (204.27 Da) alternatives [1]. The pyramidal nitrogen geometry of the azetidine amide introduces a distinct three-dimensionality that is increasingly sought in fragment libraries to escape planar compound space [2].

Kinase Inhibitor and Targeted Protein Degrader (PROTAC) Scaffold Elaboration

The primary aniline NH₂ group at the para position offers a synthetically tractable handle for attaching linker moieties in PROTAC design or for introducing hinge-binding elements in kinase inhibitor programs. The differentiated conformational profile of the azetidine amide (pyramidal vs planar nitrogen in larger-ring analogs) can be exploited to fine-tune the exit vector trajectory and modulate target binding, as demonstrated by the growing body of literature on azetidine amides as privileged scaffolds for STAT3, FabI, and CSF-1R inhibitor programs [1][2].

Chemical Probe Synthesis Requiring Acidic Stability in Downstream Chemistry

For synthetic sequences that involve acidic deprotection steps (e.g., Boc removal, TFA-mediated cleavage from resin) or for compounds intended for oral administration where gastric stability is relevant, the azetidine amide scaffold may offer superior chemical stability relative to pyrrolidine and piperidine amides, as evidenced by comparative T₁/₂ measurements under acidic conditions (pH 1.8) showing enhanced stability for the azetidine amide over the larger-ring analogs [1]. This property reduces the risk of decomposition during multi-step synthesis or formulation.

SAR Studies Requiring Para-Specific Aniline Geometry

In structure–activity relationship campaigns where the precise positioning of a hydrogen-bond donor is critical—such as engaging a specific backbone carbonyl or side-chain carboxylate in a protein binding site—the para-amino substitution pattern of this compound provides a linear H-bond vector that the meta isomer (CAS 1401253-65-3) cannot replicate due to its 120° angular offset [1]. Procurement of the correct positional isomer is essential for maintaining SAR integrity and should be explicitly verified by CAS number (934524-30-8 vs 1401253-65-3) rather than by name alone.

Application
Selection Property
Validation Focus
Fragment-based / DEL library synthesis
Low MW, rigid azetidine scaffold with para-NH₂ handle
Ligand efficiency and 3D conformational constraint review
Kinase inhibitor / PROTAC elaboration
Pyramidal N amide geometry and para-aniline linker vector
Exit-vector trajectory and target-engagement modeling
Acid-exposed synthetic sequences
Reported azetidine amide acid-stability ranking
Decomposition resistance under acidic deprotection conditions
SAR with defined H-bond geometry
para-NH₂ linear H-bond vector
Positional isomer verification by CAS number
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